molecular formula C26H37NO2 B3025911 Myceliothermophin E

Myceliothermophin E

Katalognummer: B3025911
Molekulargewicht: 395.6 g/mol
InChI-Schlüssel: TXVWNUBEANXHMB-FXVWVMPXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Myceliothermophin E is a polyketide-amino acid hybrid fungal metabolite that has been found in T. thermophilus . It exhibits potent cytotoxic properties against a number of human cancer cell lines, namely hepatoblastoma (HepG2), hepatocellular carcinoma (Hep3B), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) . . Therefore, the primary targets of this compound are these cancer cells and methicillin-resistant S. aureus.

Mode of Action

It is known that it is cytotoxic to certain cancer cells This suggests that it may interact with cellular targets in these cells, leading to cell death

Biochemical Pathways

This compound is produced through a concise three-enzyme biosynthetic pathway . A key enzyme in this pathway is the Diels-Alderase, which catalyzes the formation of trans-decalin from an acyclic substrate . This reaction is part of the larger Diels-Alder (DA) reaction, a [4+2] cycloaddition reaction that allows regio- and stereo-selective construction of two carbon–carbon bonds simultaneously

Result of Action

This compound exhibits potent cytotoxic properties against a number of human cancer cell lines . . These results suggest that this compound has potential as a therapeutic agent in the treatment of certain cancers and bacterial infections.

Action Environment

This compound is produced by the fungus T. thermophilus, which is an extremophile . Extremophiles are organisms that thrive in extreme environments, and they often produce unique bioactive compounds. The production of this compound may be influenced by the extreme environment in which T. thermophilus lives.

Analyse Chemischer Reaktionen

Reaktionstypen: Myceliothermophin E unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können die in dem Molekül vorhandenen funktionellen Gruppen modifizieren.

    Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

    Substitution: Für Substitutionsreaktionen können verschiedene Nucleophile und Elektrophile verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The total synthesis of Myceliothermophin E has been achieved through innovative chemical strategies. Notably, researchers have utilized a cascade-based cyclization method to construct its trans-fused decalin system. This approach not only allows for the efficient synthesis of this compound but also facilitates the production of related compounds, such as Myceliothermophins C and D, which exhibit similar biological properties.

Table 1: Synthesis Overview

CompoundSynthesis MethodYield (%)Reference
This compoundCascade cyclization81
Myceliothermophin CCascade cyclization90
Myceliothermophin DCascade cyclization85

Anticancer Properties

This compound exhibits potent cytotoxic effects against various human cancer cell lines. The compound has been tested against hepatoblastoma (HepG2), hepatocellular carcinoma (Hep3B), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7). The IC50 values indicate its effectiveness:

  • HepG2 : IC50 = 0.28 μg/mL
  • Hep3B : IC50 = 0.41 μg/mL
  • A-549 : IC50 = 0.26 μg/mL
  • MCF-7 : IC50 = 0.27 μg/mL

These results suggest that this compound could be a promising candidate for the development of new anticancer drugs .

Table 2: Cytotoxic Activity

Cell LineIC50 (μg/mL)Reference
HepG20.28
Hep3B0.41
A-5490.26
MCF-70.27

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown moderate antimicrobial activity against drug-resistant bacteria, including Staphylococcus aureus (SA) and methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentration (MIC) values for these pathogens are as follows:

  • Against SA : MIC = 15.8 μM
  • Against MRSA : MIC = 27.1 μM

This antimicrobial potential highlights the compound's versatility in addressing both cancer and bacterial infections .

Table 3: Antimicrobial Activity

PathogenMIC (μM)Reference
Staphylococcus aureus (SA)15.8
Methicillin-resistant SA (MRSA)27.1

Case Study 1: Anticancer Research

In a study evaluating the anticancer properties of this compound, researchers conducted in vitro tests on various cancer cell lines, revealing significant cytotoxic effects that warrant further investigation into its mechanism of action and potential clinical applications.

Case Study 2: Antimicrobial Applications

Another study focused on the antimicrobial efficacy of this compound against resistant strains of bacteria demonstrated its potential as a lead compound for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern.

Biologische Aktivität

Myceliothermophin E (MCE) is a polyketide compound derived from the thermophilic fungus Myceliophthora thermophila. It has garnered attention due to its significant biological activities, particularly its cytotoxic properties against various cancer cell lines and its potential antimicrobial effects. This article explores the biochemical characteristics, biosynthetic pathways, and biological activities of MCE, supported by data tables and case studies.

Chemical Structure and Biosynthesis

MCE is characterized by a trans-fused decalin ring system linked to a conjugated 3-pyrrolin-2-one moiety. The compound exhibits an exocyclic methylpropylidene unit derived from leucine at position C21. The biosynthetic pathway of MCE involves three key enzymes that facilitate its formation from an acyclic substrate through a Diels–Alder reaction, which is crucial for the establishment of its unique structure .

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₁₉H₂₃N₃O₂
Molecular Weight325.40 g/mol
Key Functional GroupsDecalin ring, pyrrolinone
StereochemistryStereoselective configuration at C21

Cytotoxic Activity

MCE has demonstrated potent cytotoxicity against several human cancer cell lines. The following table summarizes the IC₅₀ values for MCE against various cancer types:

Table 2: Cytotoxic Activity of this compound

Cell LineIC₅₀ (μg/mL)
Hepatoblastoma (HepG2)0.28
Hepatocellular carcinoma (Hep3B)0.41
Lung carcinoma (A-549)0.26
Breast adenocarcinoma (MCF-7)0.27

These values indicate that MCE is highly effective in inhibiting the growth of these cancer cells, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, MCE exhibits moderate antimicrobial activity. A study evaluated the effectiveness of MCE against drug-resistant bacteria, including Staphylococcus aureus (SA) and methicillin-resistant S. aureus (MRSA). The results are summarized in the table below:

Table 3: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC, μM)
Staphylococcus aureus15.8
Methicillin-resistant S. aureus27.1

These findings highlight the importance of the C21 configuration in enhancing the antimicrobial efficacy of MCE .

Case Studies and Research Findings

  • Total Synthesis and Characterization : The total synthesis of MCE has been achieved through a cascade-based cyclization method that simplifies the construction of its complex structure. This synthetic route not only confirms the structure but also facilitates further biological investigations .
  • Biosynthetic Gene Clusters : Genomic studies have identified specific biosynthetic gene clusters responsible for the production of MCE in Myceliophthora thermophila. These clusters include polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) genes that are crucial for the biosynthesis of MCE and related compounds .
  • Comparative Studies : Research comparing MCE with other myceliothermophins has shown that while all share similar structural motifs, their biological activities can vary significantly based on subtle differences in their chemical structures .

Eigenschaften

IUPAC Name

(5Z)-3-[(1S,2R,4aR,6R,8aS)-2-[(E)-but-2-en-2-yl]-3,4a,6-trimethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-(2-methylpropylidene)pyrrol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO2/c1-8-17(5)22-18(6)14-26(7)13-16(4)9-10-21(26)23(22)24(28)20-12-19(11-15(2)3)27-25(20)29/h8,11-12,14-16,21-23H,9-10,13H2,1-7H3,(H,27,29)/b17-8+,19-11-/t16-,21+,22-,23+,26+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVWNUBEANXHMB-FXVWVMPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(=CC(C)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/[C@H]1[C@H]([C@@H]2CC[C@H](C[C@]2(C=C1C)C)C)C(=O)C3=C/C(=C/C(C)C)/NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myceliothermophin E
Reactant of Route 2
Myceliothermophin E
Reactant of Route 3
Myceliothermophin E
Reactant of Route 4
Myceliothermophin E
Reactant of Route 5
Myceliothermophin E
Reactant of Route 6
Myceliothermophin E

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.